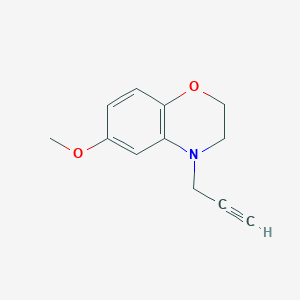

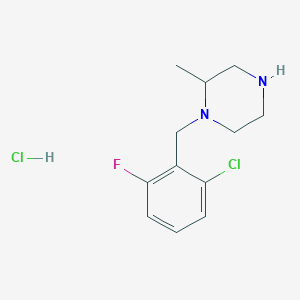

![molecular formula C9H10N4 B2952610 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine CAS No. 1367801-23-7](/img/structure/B2952610.png)

2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are non-naturally occurring small molecules that have aroused the interest of researchers due to their valuable biological properties . They are present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, the oxidation of aminopyrimidine Schiff bases and the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation with iron (III) chloride leads to the formation of [1,2,4]triazolo[1,5-a]pyrimidine system .Aplicaciones Científicas De Investigación

Antitumor Activity

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to exhibit antitumor properties . This suggests that 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine could potentially be explored for its efficacy in cancer treatment.

Neurological Disorders

These compounds can act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators . They may be used in the treatment of neurological conditions such as Alzheimer’s disease and insomnia .

Anti-inflammatory Activity

Incorporation of a 1,2,4-triazolo[1,5-a]pyrimidines moiety to certain derivatives has shown an unexpected improvement in anti-inflammatory activity . This indicates a potential application in developing new anti-inflammatory drugs.

Parasitic Infections

Complexes of triazolo-pyrimidines with metals like Pt and Ru have shown high activity against parasites . This could lead to new treatments for parasitic infections.

Synthetic Chemistry

The [1,2,4]triazolo[1,5-a]pyrimidine moiety is also significant in synthetic chemistry for developing new synthetic methods and reactions .

Medicinal Chemistry Bio-isosteres

This heterocyclic nucleus has been considered as a possible bio-isostere for purines and other functional groups in medicinal chemistry , which is crucial for drug design and discovery.

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors for several enzymes including rorγt, phd-1, jak1, and jak2 . These enzymes play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Similar compounds have been shown to inhibit their target enzymes, thereby modulating the biochemical pathways they are involved in .

Biochemical Pathways

Inhibition of enzymes like rorγt, phd-1, jak1, and jak2 by similar compounds can affect various pathways, including immune response, hypoxia response, and jak-stat signaling pathway .

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability .

Result of Action

Inhibition of enzymes like rorγt, phd-1, jak1, and jak2 by similar compounds can lead to modulation of immune response, hypoxia response, and jak-stat signaling pathway .

Propiedades

IUPAC Name |

2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-7-3-4-8-11-9(6-1-2-6)12-13(8)5-7/h3-6H,1-2,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJBLNVEEGJNHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3C=C(C=CC3=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate](/img/structure/B2952533.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2952536.png)

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-hydroxycyclobutyl)methyl]but-2-enamide](/img/structure/B2952538.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide](/img/structure/B2952541.png)

![Methyl (E)-4-[4-(1-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2952542.png)